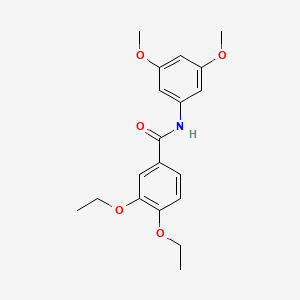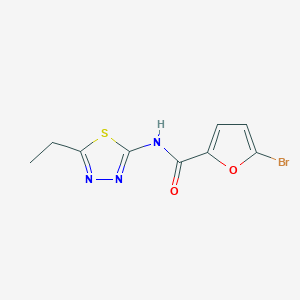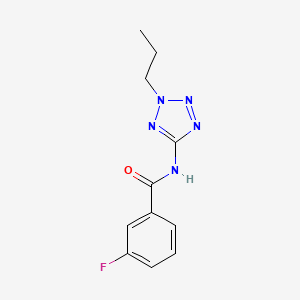
4-(mesitylcarbonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Mesitylcarbonyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a white crystalline powder that is synthesized through a multi-step process involving the reaction of mesityl chloride and benzamide.
作用机制
The mechanism of action of 4-(mesitylcarbonyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-(mesitylcarbonyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, 4-(mesitylcarbonyl)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
4-(mesitylcarbonyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-(mesitylcarbonyl)benzamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. In addition, 4-(mesitylcarbonyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. However, the effects of 4-(mesitylcarbonyl)benzamide on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
4-(mesitylcarbonyl)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified through recrystallization. In addition, 4-(mesitylcarbonyl)benzamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also limitations to the use of 4-(mesitylcarbonyl)benzamide in lab experiments. For example, the mechanism of action of 4-(mesitylcarbonyl)benzamide is not fully understood, which makes it difficult to design experiments to test its effects. In addition, the effects of 4-(mesitylcarbonyl)benzamide on normal cells and tissues are not well understood, which raises concerns about its safety and efficacy.
未来方向
There are several future directions for research on 4-(mesitylcarbonyl)benzamide. One area of research is the development of 4-(mesitylcarbonyl)benzamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of 4-(mesitylcarbonyl)benzamide, which could lead to the development of new drugs that target specific enzymes and signaling pathways. In addition, further research is needed to determine the safety and efficacy of 4-(mesitylcarbonyl)benzamide in vivo, which could pave the way for clinical trials in humans.
合成方法
The synthesis of 4-(mesitylcarbonyl)benzamide involves the reaction of mesityl chloride and benzamide in the presence of a base catalyst. This reaction leads to the formation of 4-(mesitylcarbonyl)benzamide, which is then purified through recrystallization. The synthesis of 4-(mesitylcarbonyl)benzamide is a multi-step process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity.
科学研究应用
4-(mesitylcarbonyl)benzamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most notable applications of 4-(mesitylcarbonyl)benzamide is in the development of new drugs. 4-(mesitylcarbonyl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. In addition, 4-(mesitylcarbonyl)benzamide has been used as a building block for the synthesis of other compounds, such as benzamides and amides, which have potential applications in drug discovery.
属性
IUPAC Name |
4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-10-8-11(2)15(12(3)9-10)16(19)13-4-6-14(7-5-13)17(18)20/h4-9H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOKPCYOMUUUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trimethylbenzoyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)


![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5722497.png)


